2-ethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide
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Overview
Description
2-ethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-ethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-ethylquinoline-4-carbohydrazide with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under acidic or basic conditions . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2-ethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-ethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-ethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide can be compared with other quinoline derivatives such as:
Quinoline-2-carboxylic acid: Known for its antimicrobial properties.
4-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,4-dihydroxyquinoline: Exhibits unique biological activities.
The uniqueness of 2-ethyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
2-ethyl-N-[(2-hydroxy-1H-indol-3-yl)imino]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-2-12-11-15(13-7-3-5-9-16(13)21-12)19(25)24-23-18-14-8-4-6-10-17(14)22-20(18)26/h3-11,22,26H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNHAFXCIDRYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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